molecular formula C8H19N3OSi B171944 (2-Azidoethoxy)(tert-butyl)dimethylsilane CAS No. 113274-21-8

(2-Azidoethoxy)(tert-butyl)dimethylsilane

Cat. No.: B171944
CAS No.: 113274-21-8
M. Wt: 201.34 g/mol
InChI Key: FWOURPSKAHEJOB-UHFFFAOYSA-N
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Description

(2-Azidoethoxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C8H19N3OSi. It is a silicon-based compound that features an azido group attached to an ethoxy group, which is further bonded to a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethoxy)(tert-butyl)dimethylsilane typically involves the reaction of (2-bromoethoxy)(tert-butyl)dimethylsilane with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (2-Azidoethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

    Substitution: Formation of various substituted ethoxy compounds.

    Reduction: Formation of (2-aminoethoxy)(tert-butyl)dimethylsilane.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Chemistry: (2-Azidoethoxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of azido-functionalized silanes and siloxanes. These compounds are valuable intermediates in the synthesis of more complex molecules.

Biology: In biological research, this compound is utilized in bioorthogonal chemistry, where it serves as a precursor for the introduction of azido groups into biomolecules. This allows for subsequent labeling and detection using click chemistry techniques.

Medicine: The compound’s ability to undergo click chemistry reactions makes it useful in the development of drug delivery systems and diagnostic tools. It can be employed to attach therapeutic agents or imaging probes to specific biological targets.

Industry: In industrial applications, this compound is used in the production of specialty polymers and materials. Its reactivity with various functional groups allows for the modification of polymer properties, enhancing their performance in specific applications.

Mechanism of Action

The mechanism of action of (2-Azidoethoxy)(tert-butyl)dimethylsilane primarily involves its azido group, which can participate in a variety of chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label and detect biomolecules.

Molecular Targets and Pathways: In biological systems, the azido group can be introduced into proteins, nucleic acids, and other biomolecules. The subsequent click chemistry reactions enable the attachment of various probes and therapeutic agents, facilitating the study of biological processes and the development of targeted therapies.

Comparison with Similar Compounds

    (2-Azidoethoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of tert-butyl dimethylsilane.

    (2-Azidoethoxy)triethylsilane: Similar structure but with a triethylsilane group.

    (2-Azidoethoxy)triisopropylsilane: Similar structure but with a triisopropylsilane group.

Uniqueness: (2-Azidoethoxy)(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-azidoethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3OSi/c1-8(2,3)13(4,5)12-7-6-10-11-9/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOURPSKAHEJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554477
Record name (2-Azidoethoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-21-8
Record name (2-Azidoethoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Scheme 1 shows the general method of synthesis. 2-Azidoethanol, (1), is treated with tert-butylchlorodimethylsilane to produce 1-azido-2-(tert-butyldimethylsiloxy)ethane (2). This is then treated with methyllithium (or other organometallic) to produce the corresponding 3-alkylated triazene (3). This compound is then acylated (4) either by treatment with an isocyanate or by treatment with KH in presence of a phase transfer catalyst to form an anion followed by reaction with an acyl halide, acid anhydride or similar acylating agents. The hydroxy group is then deprotected by treatment with tetra-n-butylammonium fluoride to produce the 2-hydroxyethyl triazene (5), and the chloride is then produced by reaction with Ph3P/CCl4 (6).
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Synthesis routes and methods III

Procedure details

2. 2-Azidoethanol, 1, (105 g, 1.21 mol), crude from above preparation, and tert-butylchlorodimethylsilane (200 g. 1.33 mol) were dissolved in 200 mL of dry N,N-dimethylformamide (DMF) and stirred under nitrogen. Over a period of 20 min, imidazole (204 g, 3.00 mol) was added portionwise with stirring and the temperature of the reaction rose to about 40° C. The solution was stirred at 40° C. under nitrogen for 24 h. The reaction mixture was cooled to room temperature, poured into 1 L of water, and extracted with pentane (4×300 mL). The pentane layers were dried over anhydrous sodium sulfate, concentrated on a rotary evaporator at 25° C., and distilled at reduced pressure through a 4 in. Vigreux column to give 230 g (1.14 mol, 94.7%) of 1-azido-2-(tert-butyldimethylsiloxy)ethane, 2: bp 37°-39° C. (0.02 mm); IR (CH2Cl2) 2940, 2860, 2120, 1115, 940, 840 cm10-1,1H NMR (CDl3, Me4Si) δ 0.09 6H,s), 0.92 (9H,s), 3.27 (2H,t,J=5 Hz), 3.80 (2H,t,J=5 Hz); proton decoupled 13C NMR (CDCl3, Me4Si)) δ-5.54, 18.18, 25.77, 53.16, 62.59.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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